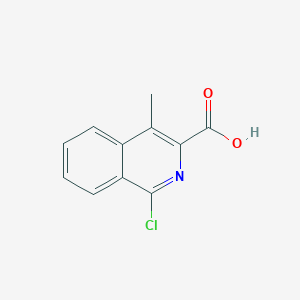
1-Chloro-4-methylisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methylisoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8ClNO2 It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-methylisoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of 4-methylisoquinoline-3-carboxylic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
4-Methylisoquinoline-3-carboxylic acid+SOCl2→1-Chloro-4-methylisoquinoline-3-carboxylic acid+SO2+HCl
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylisoquinoline is coupled with a chlorinated aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in a controlled environment to manage the release of by-products such as sulfur dioxide and hydrogen chloride.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-methylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 1-amino-4-methylisoquinoline-3-carboxylic acid or 1-alkoxy-4-methylisoquinoline-3-carboxylic acid.
Oxidation: Formation of 1-chloro-4-carboxyisoquinoline-3-carboxylic acid.
Reduction: Formation of 1-chloro-4-methylisoquinoline-3-methanol.
Scientific Research Applications
1-Chloro-4-methylisoquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active isoquinoline derivatives.
Industrial Applications: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-methylisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and carboxylic acid groups can interact with active sites of enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
1-Chloro-4-methylisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives such as:
1-Chloroisoquinoline-3-carboxylic acid: Lacks the methyl group at the 4-position, which may affect its reactivity and binding properties.
4-Methylisoquinoline-3-carboxylic acid: Lacks the chlorine atom, which may reduce its ability to undergo nucleophilic substitution reactions.
1-Bromo-4-methylisoquinoline-3-carboxylic acid: Similar to the chloro derivative but with a bromine atom, which may influence its reactivity and steric properties.
Properties
CAS No. |
89928-55-2 |
|---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-chloro-4-methylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
PIROAHWCKIKPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


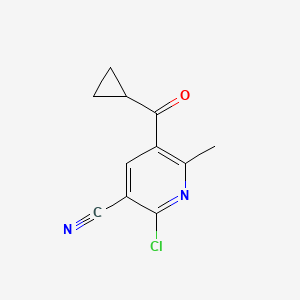

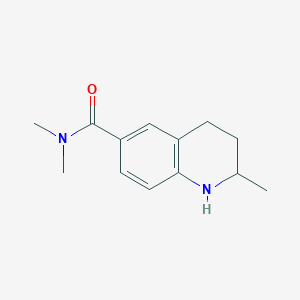

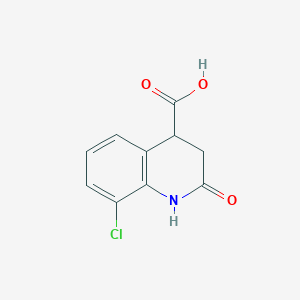
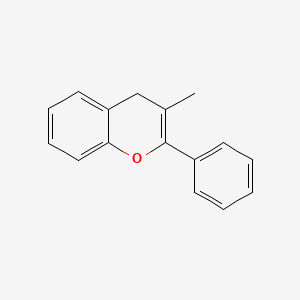


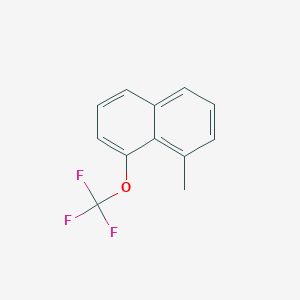
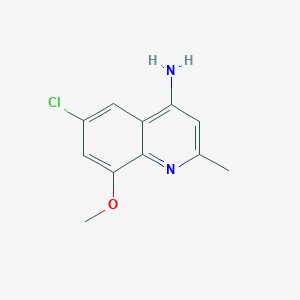


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)

